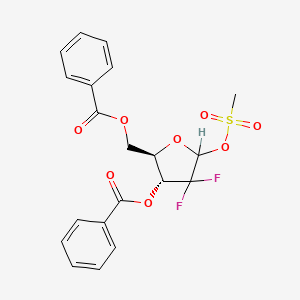

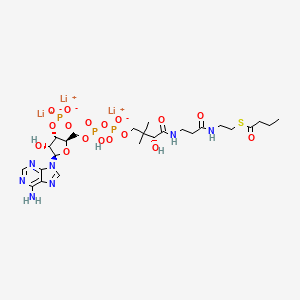

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .

Chemical Reactions Analysis

PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .

Scientific Research Applications

Cancer Research

D,L-erythro-PDMP has been used in cancer research, particularly in the study of acute myeloid leukemia (AML). It has been found to inhibit ceramide hydrolysis and glycosylation, which can lead to the corruption of mitochondrial respiration and signal caspase-driven cell death in drug-resistant AML . This makes D,L-erythro-PDMP a potential therapeutic agent for drug-resistant AML .

Sphingolipid Biology

D,L-erythro-PDMP is a well-known glucosylceramide synthase (GCS) inhibitor that has been used for several decades to study the effect of glycosphingolipids in a variety of biological settings . It has helped elucidate the biology of glycosphingolipids .

Chemosensitizing Effects

PDMP has gained interest because of its chemosensitizing effects. Several studies have successfully combined PDMP and anti-cancer drugs in the context of cancer therapy . The mechanism of action of PDMP is not fully understood and seems to go beyond glycolipid inhibition .

Lysosomal Lipid Accumulation

PDMP has been found to induce sphingolipid accumulation in lysosomes . This effect could be connected to defective export from lysosome, as monitored by the prolonged lysosomal staining of sphingolipids as well as by a delay in the metabolic conversion of the pacSph precursor .

mTOR Inactivation

PDMP treatment has been associated with the dissociation of the mechanistic target of rapamycin (mTOR) from lysosomes followed by nuclear translocation of its downstream target, transcription factor EB (TFEB) . This suggests a potential role of PDMP in the regulation of mTOR signaling .

Ceramide Enrichment

PDMP treatment has been observed to raise cellular ceramide levels . This ceramide enrichment upon PDMP treatment is in line with early observations that erythro diastereomers of PDMP, which do not inhibit GCS, also raise cellular ceramide levels .

Future Directions

PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.

properties

IUPAC Name |

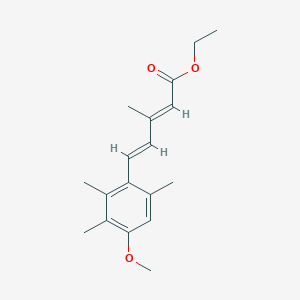

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-GGAORHGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-erythro-PDMP | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

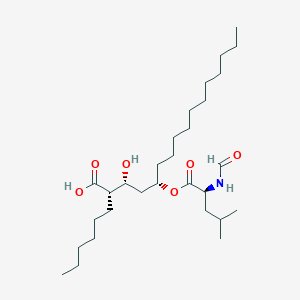

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

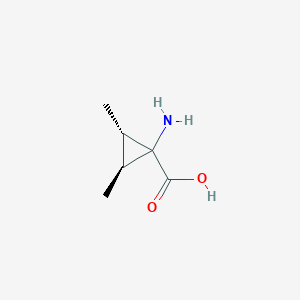

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

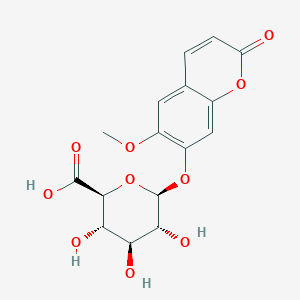

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)